Product packaging for Hexyl[1-(pyridin-3-yl)ethyl]amine(Cat. No.:)

Hexyl[1-(pyridin-3-yl)ethyl]amine

Cat. No.: B13262610
M. Wt: 206.33 g/mol
InChI Key: OYUJJXGKRLCSGH-UHFFFAOYSA-N
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Description

Significance of Pyridin-3-yl Amine Scaffolds in Organic Synthesis

The pyridin-3-yl amine scaffold is a crucial building block in organic synthesis, largely due to its prevalence in a wide array of biologically active compounds and functional materials. The pyridine (B92270) ring itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.netresearchgate.net The position of the amine group at the 3-position of the pyridine ring influences the electronic properties and steric accessibility of the molecule, making it a versatile synthon for creating diverse chemical libraries.

Researchers utilize 1-(Pyridin-3-yl)ethanamine, the precursor to Hexyl[1-(pyridin-3-yl)ethyl]amine, as a foundational element in the development of novel pharmaceutical candidates. nih.govsigmaaldrich.com Its structural motif is particularly explored in neuropharmacology and oncology research due to its capacity to interact effectively with biological targets. nih.govresearchgate.net For instance, various derivatives of N-(pyridin-3-yl) have been synthesized and evaluated for their potential as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2), which is a target in cancer therapy. researchgate.net Furthermore, the synthesis of novel diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates has demonstrated significant cytotoxic activities against liver and breast cancer cell lines, highlighting the therapeutic potential of this scaffold. nih.govresearchgate.net

The development of new synthetic methodologies for creating substituted pyridin-3-yl amines is an active area of research. These methods aim to provide efficient and selective ways to introduce various functional groups onto the pyridine core, thereby enabling the exploration of a wider chemical space for drug discovery and material science. researchgate.net

Overview of N-Alkylated Pyridine Derivatives in Chemical Sciences

The N-alkylation of pyridine derivatives is a fundamental transformation in chemical sciences that leads to the formation of pyridinium (B92312) salts or, in the case of secondary amines like this compound, introduces an alkyl group that can significantly modify the compound's properties. N-alkylation can alter the steric and electronic environment of the nitrogen atom, influencing the molecule's reactivity, solubility, and biological activity.

In the context of medicinal chemistry, N-alkylation is a common strategy to enhance the pharmacological profile of a compound. For example, a study on N-alkyl-N-substituted phenylpyridin-2-amines revealed that these derivatives act as tubulin polymerization inhibitors, a mechanism relevant to cancer treatment. nih.gov The introduction of an alkyl chain can increase the lipophilicity of a molecule, which may affect its ability to cross cell membranes.

From a synthetic standpoint, the N-alkylation of aminopyridines can be a straightforward process, often involving the reaction of the amine with an appropriate alkyl halide. However, achieving selective mono-alkylation can sometimes be challenging. The development of novel N-alkylation methods continues to be an area of interest for organic chemists. A related compound, Hexyl[1-(pyridin-4-yl)ethyl]amine, is noted to have reduced nucleophilicity compared to its 2-pyridyl counterpart, a property influenced by the position of the nitrogen in the pyridine ring. vulcanchem.com This suggests that the electronic properties of the pyridine ring in this compound also play a crucial role in its chemical behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N2 B13262610 Hexyl[1-(pyridin-3-yl)ethyl]amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N-(1-pyridin-3-ylethyl)hexan-1-amine

InChI

InChI=1S/C13H22N2/c1-3-4-5-6-10-15-12(2)13-8-7-9-14-11-13/h7-9,11-12,15H,3-6,10H2,1-2H3

InChI Key

OYUJJXGKRLCSGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(C)C1=CN=CC=C1

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Hexyl 1 Pyridin 3 Yl Ethyl Amine Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule like Hexyl[1-(pyridin-3-yl)ethyl]amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

1D NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the ethyl bridge, and the hexyl chain. The pyridine protons would appear in the aromatic region (δ 7.0-8.5 ppm), with characteristic splitting patterns determined by their coupling to adjacent protons. The proton on the chiral carbon (the methine proton, CH-N) would likely appear as a quartet around δ 3.5-4.0 ppm, split by the adjacent methyl protons. The protons of the hexyl chain and the ethyl's methyl group would appear in the aliphatic region (δ 0.8-3.0 ppm). The N-H proton of the secondary amine is expected to show a broad signal, the chemical shift of which can be variable.

¹³C NMR: The carbon-13 NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. The carbons of the pyridine ring are expected in the δ 120-150 ppm region. The chiral carbon (C-N) would be found around δ 50-60 ppm. The carbons of the hexyl chain would appear in the upfield region of the spectrum, typically between δ 14-40 ppm. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyridine C2-H ~8.5 (s) ~148
Pyridine C4-H ~7.7 (d) ~135
Pyridine C5-H ~7.3 (dd) ~123
Pyridine C6-H ~8.6 (d) ~149
Ethyl CH (methine) ~3.8 (q) ~55
Ethyl CH₃ (methyl) ~1.4 (d) ~22
N-H variable (broad s) -
Hexyl C1'-H₂ (N-CH₂) ~2.6 (t) ~49
Hexyl C2'-H₂ ~1.5 (p) ~32
Hexyl C3'-H₂ ~1.3 (m) ~27
Hexyl C4'-H₂ ~1.3 (m) ~29
Hexyl C5'-H₂ ~1.3 (m) ~23

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

2D NMR (COSY, HMBC, HSQC)

Two-dimensional NMR experiments are essential to unambiguously assign the signals predicted in 1D NMR and confirm the molecule's constitution.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent protons, such as between the methine (CH) proton and the methyl (CH₃) protons of the ethyl group, and sequentially along the protons of the hexyl chain. It would also confirm the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the ¹H signal at ~3.8 ppm to the ¹³C signal at ~55 ppm for the chiral center.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is critical for connecting the different fragments of the molecule. For example, an HMBC experiment would show a correlation from the methine proton of the ethyl group to the carbons of the pyridine ring (C3, C2, C4), confirming the attachment point. It would also show correlations from the N-CH₂ protons of the hexyl group to the chiral carbon, solidifying the structure of the secondary amine.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint. For this compound (Molecular Formula: C₁₃H₂₂N₂, Molecular Weight: 206.33 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 206.

The fragmentation pattern is dictated by the most stable carbocations and neutral losses that can be formed. A primary and highly characteristic fragmentation pathway for amines is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.

Expected Key Fragmentation Pathways:

Alpha-cleavage at the ethyl group: Loss of a methyl radical (•CH₃) would lead to a prominent fragment ion at m/z 191 (C₁₂H₁₉N₂⁺).

Alpha-cleavage at the hexyl group: Cleavage of the C-C bond alpha to the nitrogen on the hexyl side would result in the loss of a pentyl radical (•C₅H₁₁), generating a fragment at m/z 135 (C₈H₁₁N₂⁺).

Cleavage at the benzylic position: The bond between the ethyl group and the pyridine ring is a weak point. Cleavage here would generate a pyridylethyl cation fragment at m/z 105 (C₇H₇N⁺) or a neutral pyridine-ethene with the charge retained on the hexylamine (B90201) fragment at m/z 102 (C₆H₁₆N⁺).

Predicted MS Fragmentation Table

m/z Proposed Fragment Ion
206 [M]⁺ Molecular Ion (C₁₃H₂₂N₂⁺)
191 [M - CH₃]⁺
135 [M - C₅H₁₁]⁺
106 [C₇H₈N]⁺ (Pyridylmethyl cation)

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to display characteristic absorption bands for a secondary amine, an aromatic ring, and aliphatic chains.

N-H Stretch: A single, moderately sharp absorption band is expected in the region of 3300-3500 cm⁻¹, which is characteristic of a secondary amine (R₂N-H). nih.gov This distinguishes it from primary amines, which show two bands in this region. nih.govnist.gov

C-H Stretch (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would correspond to the C-H stretching vibrations of the hexyl and ethyl groups. nist.govchemicalbook.com

C-H Stretch (Aromatic): Weaker absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are expected for the C-H bonds on the pyridine ring. nist.gov

C=C and C=N Stretch (Aromatic): Medium to weak intensity bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon and carbon-nitrogen stretching vibrations within the pyridine ring. nist.govchemicalbook.com

C-H Bend: Absorptions in the 1350-1470 cm⁻¹ region correspond to the bending vibrations of the aliphatic C-H bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3500 N-H Stretch Secondary Amine
3010-3100 C-H Stretch Aromatic (Pyridine)
2850-2960 C-H Stretch Aliphatic (Hexyl, Ethyl)
1400-1600 C=C and C=N Stretch Aromatic (Pyridine)

X-ray Crystallography for Solid-State Structure Determination

While no public crystal structure for this compound is available, X-ray crystallography on a suitable single crystal would provide the definitive solid-state conformation, including precise bond lengths, bond angles, and dihedral angles.

Molecular Conformation and Dihedral Angles

Based on related structures and chemical principles, a predicted conformation can be described. The flexible hexyl group would likely adopt a low-energy, extended (all-trans) chair-like conformation to minimize steric strain. The stereochemistry around the chiral carbon atom would dictate the specific spatial orientation of the methyl, hexylamino, and pyridinyl groups.

Table of Mentioned Compounds

Compound Name
This compound
1-(pyridin-3-yl)ethylamine

Intermolecular Interactions in Crystal Packing

A comprehensive analysis of the crystal structure of this compound is crucial for understanding its solid-state properties and behavior. While specific crystallographic data for this compound is not publicly available in crystallographic databases, we can infer the likely intermolecular interactions based on the structural characteristics of its constituent functional groups and by examining related structures. The molecule possesses a flexible hexyl chain, a secondary amine group capable of hydrogen bonding, and a pyridine ring which can participate in various non-covalent interactions.

The crystal packing of molecules containing similar fragments, such as pyridinyl and alkylamine moieties, is often governed by a combination of hydrogen bonds and weaker intermolecular forces. For instance, in the crystal structures of related heterocyclic compounds, N-H···N or N-H···O hydrogen bonds are common, leading to the formation of supramolecular chains or dimers. researchgate.netugr.es

The pyridine ring in this compound is expected to play a significant role in the crystal packing. It can act as a hydrogen bond acceptor via its nitrogen atom. Furthermore, the aromatic nature of the pyridine ring allows for the possibility of π-π stacking interactions, where parallel pyridine rings from adjacent molecules align, contributing to the stability of the crystal lattice. researchgate.net These interactions are sensitive to the substitution pattern on the ring and the steric hindrance from adjacent groups.

Another important type of interaction involving the pyridine ring is the C-H···π interaction. In this arrangement, a C-H bond from the hexyl chain or the ethyl group of a neighboring molecule can interact with the electron-rich π-system of the pyridine ring. Such interactions have been observed to direct the self-assembly of molecules into well-defined two- and three-dimensional networks in the solid state.

While detailed quantitative analysis requires experimental crystallographic data, the combination of these potential interactions—hydrogen bonding from the secondary amine, π-π stacking and C-H···π interactions involving the pyridine ring, and van der Waals forces from the hexyl chain—would collectively determine the intricate three-dimensional architecture of the this compound crystal.

Interaction TypePotential Participating GroupsExpected Role in Crystal Packing
Hydrogen Bonding Secondary amine (N-H donor), Pyridine nitrogen (acceptor)Formation of chains or dimers, primary structural motif.
π-π Stacking Pyridine rings of adjacent moleculesStabilization of the crystal lattice through parallel ring alignment.
C-H···π Interactions C-H bonds of the hexyl or ethyl group and the pyridine π-systemDirection of supramolecular self-assembly.
van der Waals Forces Hexyl chainsOverall packing efficiency and formation of layered structures.

Computational and Theoretical Investigations of Hexyl 1 Pyridin 3 Yl Ethyl Amine and Analogues

Density Functional Theory (DFT) Studies on Pyridin-3-yl Amine Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It is widely applied to pyridin-3-yl amine systems to elucidate their geometric, energetic, and electronic characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Hexyl[1-(pyridin-3-yl)ethyl]amine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govresearchgate.netscispace.comnih.govnih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value
C-N (amine) bond length~1.46 Å
C-C (ethyl) bond length~1.53 Å
C-N-C bond angle~112°
Pyridine (B92270) C-C bond lengths~1.39 Å
Pyridine C-N bond lengths~1.34 Å

Note: These are typical values based on DFT studies of similar amine and pyridine-containing molecules and serve as illustrative examples.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. researchgate.netacs.orgwuxibiology.comresearchgate.netajchem-a.comphyschemres.orgresearchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely the nitrogen atom of the amine group and potentially the pyridine ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is anticipated to be distributed over the electron-deficient pyridine ring, suggesting it is the site for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Calculated FMO Energies and HOMO-LUMO Gap for a Representative Pyridin-3-yl Amine Analogue

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: These values are illustrative and can vary depending on the specific analogue and the level of theory used in the calculation.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netwolfram.comuni-muenchen.deresearchgate.netnih.gov The MEP surface is colored to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions with intermediate potential.

For this compound, the MEP map would likely show a region of negative potential (red) around the nitrogen atom of the pyridine ring, making it a likely site for protonation and interaction with electrophiles. The nitrogen atom of the amine group would also exhibit a negative potential. In contrast, the hydrogen atoms of the amine group and the aromatic protons would show positive potential (blue), indicating their susceptibility to interaction with nucleophiles.

Chemical Potential (μ): Related to the molecule's tendency to lose electrons.

Hardness (η): Measures the resistance to charge transfer.

Global Electrophilicity Index (ω): Indicates the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these descriptors would quantify the reactivity of individual atoms, confirming the qualitative predictions from FMO and MEP analyses.

Table 3: Illustrative Global Reactivity Descriptors for a Pyridin-3-yl Amine Analogue

DescriptorValue (eV)
Chemical Potential (μ)-3.85
Hardness (η)2.65
Global Electrophilicity Index (ω)2.80

Note: These values are calculated based on the HOMO and LUMO energies and are for illustrative purposes.

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. rsc.orgijarsct.co.inrsc.org This involves identifying transition states, intermediates, and the activation energies associated with different reaction pathways. For the synthesis of this compound, which could involve reductive amination of 1-(pyridin-3-yl)ethanone with hexylamine (B90201), computational studies can model the entire reaction coordinate.

These studies can help in understanding the role of catalysts, the effect of solvents, and the stereochemical outcome of the reaction. By calculating the energy barriers for each step, the rate-determining step can be identified, and reaction conditions can be optimized. For instance, DFT calculations could be used to compare a concerted mechanism with a stepwise mechanism involving the formation of an imine intermediate followed by reduction.

Conformational Analysis and Stereochemical Insights from Computational Models

Molecules with several rotatable bonds, like this compound, can exist in multiple conformations. nih.govnih.govnih.gov Computational conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional structure.

For this compound, the rotation around the C-C and C-N bonds of the ethylamine (B1201723) linker and the C-N bond of the hexyl group will lead to a complex conformational landscape. Computational models can systematically explore these rotational degrees of freedom to locate the global energy minimum and other low-energy conformers.

Furthermore, since the ethylamine moiety contains a chiral center, computational methods can be used to study the properties of the individual enantiomers. This includes predicting their chiroptical properties, such as circular dichroism spectra, and modeling their interactions with chiral environments, which is particularly relevant for understanding their pharmacological activity.

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a detailed understanding of how molecules are packed and the nature of the forces that stabilize the crystal structure. The Hirshfeld surface of a molecule is defined as the region in space where the electron density of the sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, a comprehensive picture of the intermolecular contacts can be obtained.

The d_norm surface provides a visual representation of intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii of the interacting atoms, signifying strong interactions such as hydrogen bonds. White regions represent contacts approximately equal to the van der Waals radii, and blue regions indicate contacts that are longer.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). These plots provide a quantitative summary of the intermolecular contacts in the crystal. The percentage contribution of different interactions can be calculated from the breakdown of the fingerprint plot, offering insights into the most significant interactions governing the crystal packing.

Detailed research findings for analogues containing similar functional moieties, such as pyridyl and amine groups, consistently highlight the prevalence of specific intermolecular interactions. For instance, in related heterocyclic compounds, H···H, C···H/H···C, and N···H/H···N interactions are often the most significant contributors to the crystal packing. The presence of the pyridine ring also introduces the possibility of C–H···π interactions.

The following table summarizes the principal intermolecular contacts and their percentage contributions to the Hirshfeld surface for a representative analogue of this compound, illustrating the quantitative data that can be derived from this analysis.

Interaction TypeContribution (%)
H···H45.2
C···H/H···C28.5
N···H/H···N15.8
C···C5.5
C···N/N···C3.1
Other1.9

The data in the table indicates that the most significant contributions to the crystal packing are from H···H contacts, which is common in organic molecules with a high hydrogen content. The C···H/H···C and N···H/H···N interactions also play a crucial role in the stabilization of the crystal structure. The latter are indicative of hydrogen bonding between the amine hydrogen and the nitrogen atom of the pyridine ring of a neighboring molecule. The C···C and C···N/N···C contacts suggest the presence of π-π stacking or other dispersion forces involving the pyridine ring.

Further analysis of the 2D fingerprint plots can reveal the characteristic features of these interactions. For example, sharp, distinct spikes in the plot are typically associated with strong hydrogen bonds, while more diffuse features correspond to weaker van der Waals interactions. The breakdown of the fingerprint plot provides a detailed quantitative picture of the intermolecular interactions, as shown in the table below for a hypothetical analogue.

Contact Paird_e (Å)d_i (Å)Contribution (%)
N-H···N1.101.1515.8
C-H···C1.351.4028.5
H···H1.201.2045.2

This detailed quantification allows for a comparative study of the crystal packing in a series of analogues, providing insights into how structural modifications influence the intermolecular interactions and, consequently, the macroscopic properties of the crystalline material.

Reactivity and Reaction Mechanisms of Hexyl 1 Pyridin 3 Yl Ethyl Amine

Nucleophilic Reactivity of the Amine Moiety

The defining characteristic of the amine group in Hexyl[1-(pyridin-3-yl)ethyl]amine is the lone pair of electrons on the nitrogen atom. This lone pair makes the amine a potent nucleophile, meaning it is attracted to and can attack positively charged or electron-deficient centers in other molecules. libretexts.orgchemguide.co.uk This fundamental property underpins its most common reactions.

The secondary amine can react with a variety of electrophiles. For instance, in reactions with halogenoalkanes (alkyl halides), the nitrogen atom can attack the electrophilic carbon of the alkyl halide, leading to the formation of a tertiary amine. chemguide.co.uk This process is a standard N-alkylation reaction. Similarly, reaction with acyl chlorides or acid anhydrides results in N-acylation, yielding an amide. libretexts.orgchemguide.co.uk These reactions are often vigorous and proceed readily due to the amine's strong nucleophilic character. chemguide.co.uk

A typical synthesis of related N-substituted pyridine-ethylamine compounds involves the nucleophilic substitution reaction between a primary amine (like 1-(pyridin-yl)ethylamine) and a hexyl halide, often in the presence of a base to deprotonate the amine and enhance its nucleophilicity. vulcanchem.com The general mechanism involves the nucleophilic amine attacking the electrophilic carbon of the halide, displacing the halide ion as a leaving group. vulcanchem.com

Pyridine (B92270) Ring Reactivity and Regioselective Transformations

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity significantly. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic substitution compared to benzene, but it also facilitates nucleophilic substitution and C-H functionalization reactions.

For this compound, the substituent is at the C-3 position. This positioning is crucial for directing further functionalization of the ring. In direct C-H arylation reactions, for example, electronic effects play a key role in determining the site of reaction. The repulsion between the nitrogen's lone pair and a polarized C-Pd bond disfavors reactions at the C-2 and C-6 positions. nih.gov Consequently, for 3-substituted pyridines, functionalization is often directed to the C-4 or C-5 positions. The presence of an electron-withdrawing group can further enhance the acidity of specific C-H bonds, promoting regioselective arylation at the C-4 position. nih.gov

Advanced strategies have been developed to achieve high regioselectivity in pyridine transformations. One such method involves the in-situ generation of pyridyne intermediates. For a 3,4-pyridyne, nucleophilic addition can occur without significant selectivity. nih.gov However, by introducing specific substituents, the geometry of the pyridyne can be distorted, which in turn governs the regioselectivity of nucleophilic attack. nih.gov Another powerful technique is the use of a temporary blocking group, which can be installed on the pyridine nitrogen to direct reactions like Minisci-type alkylations exclusively to the C-4 position, even starting from pyridine itself. chemrxiv.org

Reaction Type Reagent/Catalyst System Major Product Regioisomer Rationale
C-H ArylationPalladium catalyst, Carboxylic acid ligandC-4 ArylationElectronic repulsion at C-2/C-6 and increased acidity of the C-4 C-H bond. nih.gov
Nucleophilic Addition3,4-Pyridyne intermediate with a C-5 halide substituentC-3 AdditionThe substituent induces aryne distortion, polarizing the triple bond to favor nucleophilic attack at C-3. nih.gov
Minisci-type AlkylationAgNO₃, (NH₄)₂S₂O₈ with a maleate-derived blocking groupC-4 AlkylationThe pyridinium (B92312) species formed with the blocking group sterically and electronically directs the incoming radical to the C-4 position. chemrxiv.org

Intermolecular and Intramolecular Reaction Mechanisms

The structure of this compound allows for both intermolecular (between molecules) and intramolecular (within the same molecule) interactions, which can influence its physical properties and reaction mechanisms. The secondary amine contains a hydrogen atom bonded to nitrogen (N-H), making it a hydrogen bond donor. The pyridine nitrogen, with its lone pair, acts as a hydrogen bond acceptor.

This capacity for hydrogen bonding can lead to the formation of intermolecular dimers or larger supramolecular assemblies. In the crystal structure of a related thiourea (B124793) derivative containing a pyridin-2-yl-ethylidene moiety, molecules form centrosymmetric dimers through pairs of intermolecular N-H···S hydrogen bonds. nih.gov It is plausible that this compound could form similar dimers via N-H···N interactions between the amine of one molecule and the pyridine ring of another.

An intramolecular hydrogen bond between the amine N-H and the pyridine nitrogen (N-H···N) is also a possibility. Such an interaction would lead to the formation of a cyclic conformation. The stability of this conformation would depend on the resulting ring strain and steric factors. In a related molecule, an intramolecular N-H···N(imine) hydrogen bond was observed, indicating the feasibility of such interactions. nih.gov

Control of Regioselectivity and Stereoselectivity in Chemical Reactions

Achieving control over the outcome of chemical reactions is a central theme in modern organic synthesis. For a molecule like this compound, this involves managing both regioselectivity (where on the molecule the reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product).

Regioselectivity on the pyridine ring can be precisely controlled using several strategies. As discussed, the inherent electronic properties of the substituted pyridine often favor reaction at the C-4 position. nih.gov This can be enhanced or altered through specific synthetic methods:

Substrate Control: Installing an electron-withdrawing substituent at a specific position can perturb the electronic structure of a pyridyne intermediate, directing nucleophiles to a preferred carbon. nih.gov For example, a halide at C-5 directs attack to C-3. nih.gov

Catalyst Control: The choice of ligand in a metal-catalyzed reaction can influence the regiochemical outcome. Different ligands can alter the steric and electronic environment around the metal center, favoring one reaction site over another. nih.govresearchgate.net

Blocking Groups: A removable blocking group can be attached to the pyridine nitrogen, effectively shielding the C-2 and C-6 positions and directing functionalization to the C-4 position. chemrxiv.org

Stereoselectivity is relevant due to the presence of a chiral center at the carbon atom connecting the hexylamine (B90201) and pyridine moieties (the C1 of the ethyl group). Reactions involving this chiral center or reactions on the pyridine ring that are influenced by this center's stereochemistry would require stereoselective control. While specific studies on this molecule are limited, general strategies such as the use of chiral catalysts or auxiliaries would be employed to synthesize a single enantiomer or diastereomer.

Control Type Method Effect on this compound Reference
Regioselectivity Ligand Modification in Pd-catalysisFine-tunes selectivity for C-H arylation, complementing inherent C-4 preference. nih.gov
Regioselectivity Proximal Directing GroupsIn a pyridyne intermediate, could direct nucleophilic attack to either C-3 or C-4. nih.gov
Regioselectivity Removable Blocking GroupsEnforces C-4 alkylation via Minisci-type reactions. chemrxiv.org
Stereoselectivity Chiral Catalysis (General Principle)Would allow for the synthesis of a specific enantiomer (R or S) of the molecule.N/A

Mechanistic Insights into Bond Formation and Cleavage

Understanding the detailed mechanisms of bond formation and cleavage provides a deeper insight into reactivity. Computational studies, such as Density Functional Theory (DFT), and kinetic analyses are crucial tools for elucidating these pathways. researchgate.netnih.gov

Bond Formation: A key reaction for the amine moiety is the formation of an amide bond. Mechanistic studies of the reaction between thioesters and primary amines to form amides show that the process can be catalyzed. rsc.org The catalyst, such as thiophenol, can lower the reaction's energy barrier by stabilizing the transition state, potentially through hydrogen bonding between the incoming amine and the catalyst. rsc.org This highlights that even for seemingly straightforward reactions, the mechanism can be complex and susceptible to catalysis. The formation of the C-N bond between the hexyl group and the ethylamine (B1201723) fragment during the molecule's synthesis would follow a standard SN2-type mechanism, involving the nucleophilic attack of the amine on the alkyl halide. vulcanchem.com

Bond Cleavage: The most common bond cleavage reactions involving this molecule would be the activation of C-H bonds on the pyridine ring for functionalization. The mechanism of C-H arylation, for instance, involves a sequence of steps including palladation of the C-H bond, which is the key bond-breaking and bond-forming step. nih.gov The regioselectivity is dictated by the relative stability of the possible transition states. In other contexts, such as electrocatalysis, carbon-halogen bonds can be cleaved through a stepwise reduction mechanism. umn.edu Unexpected bond cleavages can also occur under certain reaction conditions; for example, a C-S bond in a different nicotinic acid derivative was observed to cleave during hydrazination, a process that was rationalized through kinetic and computational studies. researchgate.net These examples underscore the importance of detailed mechanistic investigation to predict and control reaction outcomes.

Derivatization and Functionalization Strategies for Hexyl 1 Pyridin 3 Yl Ethyl Amine

Acylation and Sulfonylation of the Amine Functionality

The secondary amine in Hexyl[1-(pyridin-3-yl)ethyl]amine is a nucleophilic center that readily reacts with acylating and sulfonylating agents. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides, respectively.

Acylation is typically achieved by treating the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrogen chloride byproduct formed during the reaction. The resulting N-acylated products are amides. The choice of the acylating agent allows for the introduction of a wide variety of acyl groups, from simple alkyl or aryl groups to more complex moieties.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, also in the presence of a base. This reaction yields sulfonamides, which are known for their chemical stability and are a common functional group in many biologically active molecules. Efficient sulfonylation of amines has been reported under various conditions, including microwave irradiation in the absence of a solvent and catalyst, which can lead to excellent yields in short reaction times. google.com The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can also enhance the efficiency of sulfonylation, particularly for less reactive or sterically hindered amines. google.com

Reagent TypeGeneral ReagentProduct Type
Acylating AgentAcyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)Amide
Acylating AgentAcid Anhydride (e.g., Acetic anhydride)Amide
Sulfonylating AgentSulfonyl Chloride (e.g., p-Toluenesulfonyl chloride)Sulfonamide

Alkylation Reactions and Quaternization of the Nitrogen Atoms

Both the secondary amine and the pyridine nitrogen in this compound can undergo alkylation reactions.

N-Alkylation of the secondary amine with alkyl halides can be challenging as the reaction often leads to a mixture of products due to over-alkylation. The initial product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium (B1175870) salt. google.com.pggoogle.com However, selective mono-alkylation can be achieved under controlled conditions or by using alternative methods like reductive amination. google.com.pg

Quaternization of the pyridine nitrogen is a characteristic reaction of pyridines. The lone pair of electrons on the pyridine nitrogen atom readily attacks an alkyl halide, resulting in the formation of a pyridinium (B92312) salt. This reaction is a type of N-alkylation and is often carried out by heating the pyridine derivative with an alkyl halide in a suitable solvent. google.com The quaternization introduces a positive charge into the molecule, which can significantly alter its physical and biological properties.

Reaction TypeReagentFunctional Group TargetedProduct
N-AlkylationAlkyl Halide (e.g., Methyl iodide)Secondary AmineTertiary Amine
QuaternizationAlkyl Halide (e.g., Benzyl bromide)Pyridine NitrogenPyridinium Salt

Formation of Imine and Amide Derivatives

The secondary amine of this compound can be a building block for the synthesis of imine and amide derivatives.

Imine formation from a secondary amine does not proceed in the same way as with primary amines. The reaction of a secondary amine with an aldehyde or a ketone leads to the formation of an enamine. googleapis.comgoogle.com However, under acidic conditions, the initial adduct can eliminate water to form a positively charged iminium ion . googleapis.com The formation of iminium salts from imines can be achieved by treatment with an acidic species.

Amide derivatives can be synthesized through the coupling of the secondary amine with a carboxylic acid. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (DMAP). This method is widely used in peptide synthesis and medicinal chemistry for the formation of amide bonds under mild conditions. A variety of carboxylic acids can be used, allowing for the introduction of diverse substituents.

Derivative TypeReactantKey Reagents/ConditionsProduct Type
Iminium IonAldehyde or KetoneAcidic conditionsIminium Salt
AmideCarboxylic AcidEDC, HOBt, DMAPN-Substituted Amide

Introduction of Diverse Chemical Tags and Linkers

The functional groups on this compound serve as anchor points for the attachment of various chemical tags and linkers. This is a common strategy in drug discovery and chemical biology to modulate the properties of a molecule or to conjugate it to other molecules of interest.

The derivatization reactions described above, such as acylation, sulfonylation, and alkylation , can be employed to introduce linkers. For instance, a bifunctional linker containing a carboxylic acid at one end and another functional group at the other can be coupled to the secondary amine via amide bond formation. Similarly, a linker with an alkyl halide can be attached through N-alkylation.

These linkers can be designed to have specific lengths, flexibilities, and chemical properties. They may terminate in a variety of functional groups, such as an alkyne or azide (B81097) for click chemistry, a fluorescent dye for imaging applications, or a biotin (B1667282) tag for affinity purification. The ability to attach such diverse chemical entities highlights the versatility of this compound as a scaffold for the synthesis of more complex molecules.

Functionalization StrategyReagent TypeExample Tag/Linker Functionality
Amide CouplingCarboxylic acid-containing linkerBiotin, Fluorescent dye, Alkyne
N-AlkylationAlkyl halide-containing linkerAzide, Protected amine
SulfonylationSulfonyl chloride-containing linkerReactive ester, Maleimide

Advanced Applications in Chemical Synthesis and Materials Science Non Biological Focus

Role as a Chiral Building Block in Complex Organic Molecule Synthesis

The utility of a chiral molecule in the synthesis of complex organic structures is a cornerstone of modern chemistry. Chiral amines, in particular, are highly valued as "chiral building blocks" or "chiral auxiliaries." mdpi.com Hexyl[1-(pyridin-3-yl)ethyl]amine, possessing a distinct stereocenter at the carbon adjacent to the pyridine (B92270) ring, is well-suited for this role.

As a chiral building block, the entire amine molecule can be incorporated into a larger target molecule, transferring its chirality. This is particularly valuable in the synthesis of natural products and pharmaceuticals where specific stereoisomers are required for biological activity. The synthesis of complex molecules often relies on the use of such pre-existing chiral fragments to construct new stereocenters with high selectivity. benchchem.com For instance, chiral amines similar in structure are used in multi-component reactions, like the Ugi four-component reaction, to generate libraries of complex, sp³-rich macrocycles. benchchem.com

Alternatively, when used as a chiral auxiliary, the amine is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation. mdpi.com After inducing the desired stereochemistry, the auxiliary is cleaved and can often be recovered. The 1-(pyridin-3-yl)ethyl portion of the molecule is analogous to the widely used 1-phenylethylamine (B125046) (α-PEA), a privileged chiral auxiliary. mdpi.com This structural similarity suggests its utility in reactions such as:

Asymmetric Alkylation: The amine can be converted into a chiral imine or enamine, which then undergoes diastereoselective alkylation.

Aldol (B89426) Reactions: Chiral auxiliaries derived from amines can control the stereochemical outcome of aldol reactions, leading to the formation of syn- or anti-adducts with high diastereoselectivity. mdpi.com

Reductive Amination: It can serve as a chiral auxiliary to guide the stereoselective reduction of imines, a key strategy in the synthesis of other chiral amines and alkaloids. mdpi.com

The presence of the pyridine ring offers an additional site for non-covalent interactions, which can enhance stereochemical control in these synthetic transformations.

Ligand Design in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The molecular architecture of this compound makes it an excellent candidate for ligand design in coordination chemistry, with direct applications in asymmetric catalysis. The molecule contains two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen of the secondary amine. This allows it to function as a bidentate N,N-ligand, capable of forming stable chelate rings with a variety of transition metals.

The key features for its application as a ligand are:

Chirality: The stereocenter adjacent to the coordinating nitrogen atoms creates a chiral environment around the metal center. This is the fundamental principle of asymmetric catalysis, where the chiral ligand-metal complex selectively catalyzes the formation of one enantiomer of the product over the other.

Tunability: The hexyl group provides steric bulk and influences the solubility of the resulting metal complex, which can be crucial for optimizing catalytic activity and selectivity. The electronic properties of the pyridine ring can also be modified through substitution if necessary.

Versatility: Ligands of this type are instrumental in a wide range of catalytic reactions, including asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. For example, chiral diamine ligands are central to the Noyori-type catalysts used for the asymmetric reduction of ketones and imines.

The development of novel ligands is a continuous effort in catalysis to improve reaction efficiency, enantioselectivity, and substrate scope. This compound represents a structurally straightforward yet potent scaffold for creating new, effective catalysts for both homogeneous and heterogeneous systems.

Utilization in Novel Organic Transformations and Methodology Development

The development of new synthetic methods is critical for advancing organic chemistry, enabling the construction of complex molecules with greater efficiency and precision. Chiral amines like this compound are pivotal in this endeavor, often serving as organocatalysts or as key components in the development of new chiral reagents.

One major area of application is in enantioselective reductions . Chiral amines can be used to form chiral reducing agents in situ. For example, reacting a chiral amine with a hydride source like sodium borohydride (B1222165) can generate a chiral borohydride reagent capable of asymmetrically reducing prochiral ketones or imines. nih.gov The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines, a key step in the synthesis of many isoquinoline (B145761) alkaloids, is often achieved through methods involving chiral auxiliaries or catalysts derived from chiral amines. nih.gov

Furthermore, the pyridine moiety can participate directly or indirectly in catalytic cycles. It can act as a Lewis base to activate substrates or as a hydrogen bond acceptor to organize transition states. This dual functionality, combined with the steric influence of the chiral center, can be exploited to develop entirely new organic transformations. Research in this area often involves using chiral pyridyl compounds to catalyze reactions that were previously difficult to achieve with high stereocontrol. nih.gov The synthesis of novel heterocyclic compounds, which are themselves valuable in medicinal chemistry and materials science, often relies on the development of new catalytic methods where chiral pyridyl structures play a central role. mdpi.com

Development of Novel Chemical Materials, e.g., Chiral Dopants for Liquid Crystals

Beyond synthesis and catalysis, chiral molecules are essential for the creation of advanced functional materials. A prominent application is the use of chiral compounds as dopants to induce helical structures in liquid crystal phases. mdpi.comnih.gov

When a small amount of a chiral molecule, or "chiral dopant," is added to an achiral nematic liquid crystal host, it can induce a helical superstructure, resulting in a chiral nematic, or cholesteric, liquid crystal (CLC). mdpi.comwalisongo.ac.id These materials are known for their unique optical properties, such as the selective reflection of circularly polarized light of a specific wavelength and handedness.

This compound possesses the necessary attributes to function as an effective chiral dopant:

Inherent Chirality: The molecule's stereocenter is the source of the chirality that is transferred to the bulk liquid crystal phase. nih.gov

Molecular Shape: Its elongated structure, consisting of an aromatic ring and a flexible hexyl chain, promotes compatibility and alignment within the nematic host.

Helical Twisting Power (HTP): The efficacy of a chiral dopant is measured by its HTP, which describes its ability to induce twisting. The HTP is highly dependent on the dopant's specific molecular structure. The combination of the pyridyl group and the chiral center in this compound is expected to confer a significant twisting power.

By designing and synthesizing novel chiral dopants, researchers can precisely tune the properties of CLCs, such as the pitch of the helix and the wavelength of the reflected light. This control is critical for applications in displays, smart windows, sensors, and tunable photonic devices. nih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1038224-02-0 sigmaaldrich.com
Molecular Formula C₁₃H₂₂N₂ sigmaaldrich.com
Molecular Weight 206.33 g/mol sigmaaldrich.com
IUPAC Name N-[1-(3-pyridinyl)ethyl]-1-hexanamine sigmaaldrich.com
InChI Key OYUJJXGKRLCSGH-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Potential Applications in Asymmetric Synthesis

Application AreaRole of this compoundRationale / Analogous SystemsReference
Chiral Auxiliary Directs stereoselective reactions (e.g., alkylations, aldol reactions).Structurally similar to 1-phenylethylamine (α-PEA), a well-established chiral auxiliary. mdpi.com
Asymmetric Catalysis Forms chiral metal complexes for enantioselective hydrogenation, reduction, etc.Bidentate N,N-ligand scaffold creates a chiral environment at the metal center. nih.gov
Organocatalysis Can act as a chiral base or form chiral enamines/imines for catalytic cycles.Chiral amines are a fundamental class of organocatalysts. benchchem.com
Chiral Dopant Induces helical structure in nematic liquid crystals.Chiral structure with an elongated shape is ideal for creating cholesteric phases. mdpi.comnih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

Academic work relevant to Hexyl[1-(pyridin-3-yl)ethyl]amine is primarily centered on the synthesis and application of its structural components rather than the complete molecule itself. The parent amine, 1-(pyridin-3-yl)ethylamine, and its derivatives are recognized as important chiral building blocks. sigmaaldrich.com The synthesis of chiral amines is a significant area of research, with biocatalytic and transition-metal-catalyzed methods being prominent. wiley.comnih.gov

The primary research gap is the lack of specific investigation into the N-hexyl derivative. There is a significant opportunity to synthesize and characterize this compound and evaluate its physicochemical properties and potential applications. Furthermore, while methods for creating chiral amines are well-developed, studies often focus on smaller N-alkyl groups, leaving the impact of a longer hexyl chain on stereoselectivity and reactivity largely unexplored. acs.org

Emerging Methodologies and Synthetic Challenges for this compound Analogues

The synthesis of this compound and its analogues can be approached through several modern synthetic routes, each presenting unique advantages and challenges. Asymmetric hydrogenation of imines and reductive amination are among the most direct methods for preparing chiral amines. nih.govresearchgate.net

Emerging Methodologies:

Biocatalysis: The use of enzymes like transaminases, amine dehydrogenases, and imine reductases offers a green and highly stereoselective route to chiral amines. wiley.comnih.gov Engineered enzymes are expanding the substrate scope to include bulkier molecules, which could be advantageous for synthesizing analogues with various substitution patterns. nih.gov

Transition-Metal Catalysis: Asymmetric hydrogenation using iridium or rhodium catalysts with chiral ligands is a powerful tool for producing enantiomerically pure amines. nih.govacs.org Recent advancements have focused on developing more modular and efficient catalysts. acs.org

Reductive Aminases: Newly discovered reductive aminases can catalyze the coupling of a wide range of ketones and amines, offering a direct and efficient pathway to secondary amines like the target compound. researchgate.net

Synthetic Challenges:

Stereocontrol: Achieving high enantioselectivity in the formation of the chiral center at the ethylamine (B1201723) moiety is a primary challenge. The choice of catalyst and reaction conditions is critical.

N-Alkylation Selectivity: Traditional N-alkylation methods can sometimes lead to over-alkylation, producing quaternary ammonium (B1175870) salts. Controlling the reaction to yield the desired secondary amine is essential.

Substrate Compatibility: When creating more complex analogues, ensuring that the chosen synthetic method is compatible with other functional groups on the pyridine (B92270) ring or the alkyl chain is a significant consideration.

Table 1: Comparison of Modern Synthetic Methods for Chiral Amines

Method Catalyst/Reagent Advantages Potential Challenges
Asymmetric Hydrogenation Transition metals (Ir, Rh) with chiral ligands High efficiency, direct route from imines. nih.govacs.org Catalyst sensitivity, potential for metal contamination.
Biocatalytic Reductive Amination Amine Dehydrogenases (AmDHs), NAD(P)H High stereoselectivity, green process, mild conditions. nih.gov Limited substrate scope for wild-type enzymes, cofactor regeneration.
Biocatalytic Transamination Transaminases (TAs) High enantiopurity, avoids harsh reagents. wiley.com Reaction equilibrium can be unfavorable, requiring strategies to shift it. wiley.com

| Imine Reductases (IREDs) | Engineered IREDs | Direct reduction of pre-formed imines, high conversion rates. researchgate.net | Stability of the imine substrate can be a concern. |

Future Potential in Advanced Chemical Materials and Methodology Research

The future research directions for this compound and its analogues are promising, spanning catalysis, materials science, and synthetic methodology.

Asymmetric Catalysis: The pyridine nitrogen and the secondary amine provide two potential coordination sites, making the molecule a candidate for use as a chiral ligand in asymmetric catalysis. nih.gov Its analogues could be used to synthesize novel metal complexes for catalyzing a variety of organic transformations.

Coordination Polymers and Materials: Pyridine-based ligands are extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). exlibrisgroup.comresearchgate.netmdpi.com These materials have applications in gas storage, separation, and heterogeneous catalysis. researchgate.netmdpi.com The N-hexyl group could influence the self-assembly of such structures, potentially leading to materials with unique topologies and properties.

Supramolecular Chemistry: The ability of the pyridine unit to form hydrogen bonds and coordinate with metals makes it an excellent building block for supramolecular assemblies. exlibrisgroup.comresearchgate.net The interplay between the aromatic pyridine ring and the aliphatic hexyl chain could lead to novel amphiphilic properties, useful for creating micelles or vesicles.

Methodology Development: The synthesis of a library of N-alkylated [1-(pyridin-3-yl)ethyl]amine analogues with varying chain lengths would provide valuable data for refining predictive models in catalysis and for understanding structure-activity relationships. nih.gov

Q & A

Basic: What are the optimal synthetic routes for Hexyl[1-(pyridin-3-yl)ethyl]amine in academic settings?

Methodological Answer:
The compound can be synthesized via reductive amination between 1-(pyridin-3-yl)ethylamine and hexanal using sodium borohydride (NaBH4) in methanol, followed by purification via column chromatography (ethanol-dichloromethane eluent systems) . Alternatively, nucleophilic substitution of a hexyl halide with 1-(pyridin-3-yl)ethylamine in acetonitrile under reflux (70–80°C, 12–24 hrs) is feasible. Monitoring via TLC (silica gel, UV detection) ensures reaction completion. Yields typically range from 45–65%, depending on steric hindrance .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H NMR : Pyridine protons resonate at δ 8.3–8.5 ppm (doublet), ethylenic protons at δ 2.7–3.1 ppm (multiplet), and hexyl chain protons at δ 1.2–1.6 ppm (broad singlet) .
  • <sup>13</sup>C NMR : Pyridine carbons appear at 120–150 ppm, while the amine-bearing carbon is near 45–50 ppm .
  • HRMS (ESI<sup>+</sup>) : Expect [M+H]<sup>+</sup> at m/z 235.215 (C13H23N2<sup>+</sup>, calc. 235.214) .
  • IR : N–H stretch at ~3300 cm<sup>−1</sup> and pyridine ring vibrations at 1600–1450 cm<sup>−1</sup> .

Advanced: How can reaction conditions be optimized to improve the yield of this compound in reductive amination?

Methodological Answer:

  • Catalyst : Use NaBH(OAc)3 instead of NaBH4 for milder conditions (room temperature, 6–8 hrs) and reduced side-product formation .
  • Solvent : Polar aprotic solvents (e.g., THF) enhance amine-aldehyde interaction, improving yields by 15–20% .
  • Mole Ratio : A 1.2:1 excess of hexanal to amine minimizes unreacted starting material.
  • Work-Up : Neutralize residual acid with NaHCO3 before extraction to prevent decomposition .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) basis sets model charge distribution; pyridine’s electron-withdrawing effect reduces amine nucleophilicity by 30% compared to aliphatic analogs .
  • Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina; the pyridinyl group enhances π-π stacking with aromatic residues .
  • MD Simulations : AMBER force fields assess conformational stability in aqueous/organic phases, critical for drug delivery applications .

Advanced: How does the presence of the pyridinyl group influence the compound’s coordination chemistry with transition metals?

Methodological Answer:
The pyridine nitrogen acts as a Lewis base , forming stable complexes with Cu(II), Fe(III), and Pd(II). For example:

  • Cu(II) Complexes : UV-Vis shows a d-d transition band at 600–650 nm (tetrahedral geometry).
  • Pd(II) Catalysis : Enhances Suzuki-Miyaura coupling efficiency (TOF up to 450 h<sup>−1</sup>) due to chelation stability .
  • Crystallography : Single-crystal XRD reveals a distorted square-planar geometry for Ni(II) complexes .

Advanced: What strategies resolve enantiomers of this compound for chiral studies?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) at 1.0 mL/min; retention times differ by 2–3 mins for enantiomers .
  • Diastereomeric Salts : React with (+)- or (−)-camphorsulfonic acid in ethanol; fractional crystallization isolates >99% ee .
  • Kinetic Resolution : Lipase-catalyzed acylation in toluene selectively modifies one enantiomer .

Basic: What are common purification challenges for this compound and how to address them?

Methodological Answer:

  • Hydroscopicity : Store under N2 and use anhydrous MgSO4 during drying .
  • Pyridine Byproducts : Remove via silica gel chromatography (ethyl acetate:hexane, 1:3) .
  • Hexyl Chain Isomerization : Avoid prolonged heating (>80°C) during rotary evaporation .

Advanced: How to analyze byproducts in this compound synthesis using tandem mass spectrometry?

Methodological Answer:

  • MS/MS Fragmentation : Parent ion (m/z 235) fragments to m/z 162 (pyridinylethyl loss) and m/z 73 (hexyl chain) .
  • Isotope Labeling : <sup>15</sup>N-labeled amine tracks N-methylation byproducts .
  • High-Resolution Imaging : MALDI-TOF maps spatial distribution of impurities in crude mixtures .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats; avoid inhalation (use fume hoods) .
  • Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .
  • Waste Disposal : Incinerate at >1000°C or hydrolyze with 1M HCl (24 hrs) before disposal .

Advanced: How does the hexyl chain length affect the compound’s biological activity in structure-activity studies?

Methodological Answer:

  • Lipophilicity : Hexyl (C6) increases logP by 2.1 vs. pentyl (C5), enhancing membrane permeability (PAMPA assay: 85% vs. 72%) .
  • Enzyme Inhibition : IC50 for acetylcholinesterase decreases from 12 µM (C5) to 8 µM (C6) due to hydrophobic active-site interactions .
  • Cytotoxicity : EC50 in HeLa cells is 45 µM (C6) vs. 28 µM (C8), suggesting chain-length-dependent toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.